Bis(2-pyridyl) ketone oxime

Beschreibung

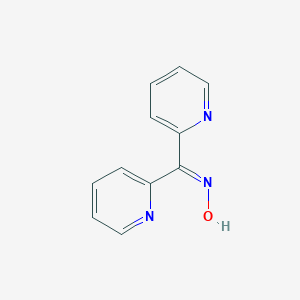

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(dipyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQKBNABUIDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935391 | |

| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-95-4 | |

| Record name | Di-2-pyridinylmethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-pyridylketoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1562-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-pyridyl) ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2-PYRIDYL KETONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW6XQN622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis(2-pyridyl) Ketone Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketone oxime (dpkoxH). This versatile compound is a prominent ligand in coordination chemistry, valued for its flexible coordination modes which have led to the formation of unique metal complexes with interesting magnetic and structural properties.[1][2] Its study is relevant for advancements in materials science, catalysis, and bioinorganic chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between di-2-pyridyl ketone and hydroxylamine. The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime C=NOH bond.[3]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Di-2-pyridyl ketone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Pyridine (2.8 eq)

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve di-2-pyridyl ketone (1.0 eq) in ethanol. Add pyridine (2.8 eq), followed by hydroxylamine hydrochloride (1.5 eq).[4]

-

Reaction: Heat the mixture to reflux (approximately 60-80°C) and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[4]

-

Washing: Combine the organic extracts and wash successively with 1 M HCl solution (to remove excess pyridine) and then with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a white to light yellow crystalline solid.[5]

Synthesis Workflow

Caption: Synthesis and purification workflow.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Molecular Properties

Quantitative physical and molecular data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O | [6][7] |

| Molecular Weight | 199.21 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 142-143 °C | [6][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation.

Table 2: Summary of Key Spectroscopic Data

| Technique | Key Data | Reference |

|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 199 | [9] |

| Infrared (IR) Spectroscopy | Selected Peaks (cm⁻¹): 1590(s), 1560(s), 1480(m), 1420(s), 1080(sb), 1010(s), 789(s) |[10] |

Note: The provided IR data corresponds to the ligand within a zinc complex, but the characteristic pyridyl and oxime vibrations are represented.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum shows a prominent molecular ion peak at m/z = 199, corresponding to the molecular formula C₁₁H₉N₃O.[9] Significant fragment ions are observed at m/z values of 182, 170, 105, 79, and 78, which correspond to the loss of key functional groups.[9]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Strong bands observed around 1590 cm⁻¹ and 1560 cm⁻¹ are characteristic of the C=N stretching vibrations of the oxime and pyridyl rings.[10] A broad absorption is typically expected in the 3100-3400 cm⁻¹ region, corresponding to the O-H stretch of the oxime group. The C-H stretching of the aromatic rings is observed around 3050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the chemical environment of the hydrogen and carbon atoms.

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern for the eight aromatic protons of the two pyridyl rings, typically in the range of δ 7.0-8.7 ppm. A characteristic downfield singlet for the oxime hydroxyl proton (N-OH) is expected, often appearing between δ 11.0 and 13.5 ppm, which may be broadened due to hydrogen bonding.[11][12]

-

¹³C NMR: The ¹³C NMR spectrum should display signals for the 11 carbon atoms. The carbon of the C=NOH group is expected to resonate significantly downfield, typically in the δ 150-160 ppm range. The aromatic carbons of the pyridyl rings will appear in the δ 120-150 ppm region.

Logical Relationship Diagram

Caption: Analytical techniques for characterization.

References

- 1. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ジ-2-ピリジルケトンオキシム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. DI-2-PYRIDYL KETOXIME | 1562-95-4 [chemicalbook.com]

- 9. DI-2-PYRIDYL KETOXIME(1562-95-4) MS [m.chemicalbook.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Bis(2-pyridyl) Ketone Oxime: A Comprehensive Technical Guide for Ligand Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-pyridyl) ketone oxime, commonly abbreviated as dpkoxH, is a versatile and highly studied ligand in coordination chemistry. Its unique structural features, including two pyridyl nitrogen atoms and an oxime group, allow for a remarkable diversity of coordination modes with a wide range of metal ions. This technical guide provides an in-depth overview of the properties of this compound as a ligand, focusing on its synthesis, coordination chemistry, and the structural and spectroscopic characteristics of its metal complexes. Detailed experimental protocols and tabulated quantitative data are presented to serve as a practical resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction

The oxime group is a cornerstone in the design of polydentate ligands, and when incorporated into a framework with other donor atoms, it gives rise to molecules with rich and varied coordination chemistry.[1] this compound (dpkoxH) is a prominent member of the 2-pyridyl oxime family of ligands.[2][3][4] It is a neutral molecule that can be deprotonated to its anionic form (dpkox⁻), both of which are adept at forming stable complexes with a vast array of metal ions across the periodic table, including transition metals, lanthanides, and actinides.[2][3] The presence of two pyridyl groups introduces additional coordination sites and steric influences that lead to a greater variety of complex structures and properties compared to simpler 2-pyridyl oximes.[2][3] The remarkable coordinative flexibility of dpkoxH and its anion has led to the formation of mononuclear, dinuclear, and polynuclear complexes, including high-nuclearity clusters with interesting magnetic and catalytic properties.[5][6] This guide will systematically explore the fundamental properties of dpkoxH as a ligand.

Synthesis of this compound (dpkoxH)

The synthesis of this compound is a straightforward condensation reaction between di-2-pyridyl ketone and hydroxylamine.

Experimental Protocol

A general and widely used method for the synthesis of dpkoxH is as follows:

-

Dissolution of Reactants: Di-2-pyridyl ketone is dissolved in a suitable alcohol, such as ethanol.

-

Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride is added to the solution of di-2-pyridyl ketone.

-

Basification: A base, such as pyridine or an aqueous solution of sodium hydroxide, is added to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction.

-

Isolation and Purification: Upon cooling, the product, this compound, often precipitates out of the solution. The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Coordination Chemistry and Modes of Ligation

This compound and its deprotonated form are exceptionally versatile ligands, capable of adopting at least sixteen different coordination modes.[5] This versatility arises from the presence of three potential donor atoms (two pyridyl nitrogens and the oxime nitrogen) and the ability of the oxime group to act as a bridging unit. The coordination mode is influenced by several factors, including the metal ion, the counter-anion, the solvent system, and the presence of other ligands.

A diagram illustrating some of the common coordination modes of dpkoxH and its anion is presented below.

Caption: Common coordination modes of neutral and anionic this compound.

Physicochemical Properties of Metal Complexes

The coordination of this compound to metal ions results in complexes with a wide range of physical and chemical properties. These properties are dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the overall structure of the complex.

Structural Data

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structures of metal complexes of dpkoxH. The following table summarizes selected bond lengths and angles for representative cadmium(II) complexes.

| Complex | Cd-N (pyridyl) (Å) | Cd-N (oxime) (Å) | Cd-X (Å) (X=halide) | N-Cd-N Angle (°) | X-Cd-X Angle (°) | Reference |

| {[CdCl₂(dpkoxH)]·2H₂O}n | 2.375(6), 2.503(7) | 2.350(6) | 2.533(2), 2.628(2) | 67.2(2) | 94.1(1) | [7] |

| {[CdBr₂(dpkoxH)]}n | 2.38(1), 2.52(1) | 2.36(1) | 2.677(2), 2.760(2) | 66.8(4) | 90.3(1) | [7] |

| {[CdI₂(dpkoxH)]}n | 2.39(1), 2.53(1) | 2.37(1) | 2.873(1), 2.955(1) | 66.3(4) | 88.7(1) | [7] |

Note: The table presents a selection of data for illustrative purposes. The original publications should be consulted for a complete list of structural parameters.

Spectroscopic Properties

The formation of metal complexes with dpkoxH can be readily monitored and characterized by various spectroscopic techniques.

Vibrational spectroscopy is a valuable tool for probing the coordination of dpkoxH to a metal center. Key vibrational modes to monitor include the ν(C=N) of the oxime and pyridyl groups, and the ν(N-O) of the oxime. Upon coordination, these bands often shift in frequency, providing evidence of ligand-metal bond formation.

| Compound/Complex | ν(O-H) (cm⁻¹) | ν(C=N) (pyridyl) (cm⁻¹) | ν(C=N) (oxime) (cm⁻¹) | ν(N-O) (cm⁻¹) | Reference |

| dpkoxH (free ligand) | ~3400 (broad) | ~1590 | ~1620 | ~970 | [2] |

| [Pr₂(NO₃)₄(L)₂] (L=transformed dpkox⁻) | - | 1594 | - | 1004 | [2] |

| [Pr₄(OH)₂(NO₃)₄(dpkox)₆(EtOH)₂] | ~3390 (broad) | 1594 | - | 964 | [2] |

| [Pr₈PrO₄(OH)₄(NO₃)₄(dpkox)₁₂(H₂O)₄] | ~3380 (broad) | 1594 | - | 966 | [2] |

¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing diamagnetic metal complexes of dpkoxH in solution. The chemical shifts of the pyridyl and oxime protons and carbons are sensitive to the coordination environment. Upon complexation, significant shifts in the resonances of the pyridyl protons, particularly those alpha to the nitrogen atoms, are typically observed. For paramagnetic complexes, NMR spectra can be broad and more complex to interpret but can provide valuable information about the magnetic properties of the complex.

Note: Detailed NMR data is highly specific to the complex and solvent used. Researchers should refer to specific publications for comprehensive NMR assignments.

The electronic absorption spectra of dpkoxH and its metal complexes provide insights into the electronic transitions within the molecule. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* transitions of the pyridyl rings and n→π* transitions of the oxime group.[8] Upon complexation, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, depending on the metal ion.[9]

| Compound/Complex Type | Typical λ_max (nm) | Assignment |

| dpkoxH (free ligand) | < 300 | π→π, n→π |

| Transition Metal Complexes | 300 - 450 | LMCT, MLCT |

| > 450 | d-d transitions |

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex of this compound.

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

Applications and Future Perspectives

The diverse coordination chemistry and resulting properties of this compound complexes have led to their exploration in various fields. These include:

-

Magnetic Materials: The ability of dpkoxH to bridge multiple metal centers has been exploited in the synthesis of single-molecule magnets (SMMs) and single-chain magnets (SCMs).

-

Catalysis: Metal complexes of dpkoxH have been investigated as catalysts for various organic transformations.

-

Bioinorganic Chemistry: The interaction of these complexes with biological molecules, such as DNA, has been studied, suggesting potential applications in drug development.

-

Solvent Extraction: 2-Pyridyl oximes have been used as extractants for the separation of metal ions.[7]

The continued exploration of the coordination chemistry of this compound with a wider range of metal ions, including those from the f-block, and the investigation of the reactivity of the coordinated ligand are expected to yield new materials with novel and enhanced properties.

Conclusion

This compound is a ligand of significant importance in modern coordination chemistry. Its synthetic accessibility and remarkable coordinative versatility have enabled the construction of a vast array of metal complexes with diverse structures and interesting physicochemical properties. This technical guide has provided a consolidated overview of the key features of dpkoxH as a ligand, with a focus on providing practical experimental details and collated quantitative data. It is anticipated that this resource will be valuable for researchers engaged in the design and synthesis of new coordination compounds for applications in materials science, catalysis, and medicinal chemistry.

References

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 二(2-吡啶)酮肟 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ikm.org.my [ikm.org.my]

- 9. researchgate.net [researchgate.net]

The Coordination Chemistry of Di-2-Pyridyl Ketoxime: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, reactivity, and applications of di-2-pyridyl ketoxime and its metal complexes, tailored for researchers, scientists, and professionals in drug development.

Di-2-pyridyl ketoxime, with the IUPAC name di-2-pyridin-2-yl-methanone oxime and commonly abbreviated as dpkoxH, stands out as a remarkably versatile ligand in coordination chemistry.[1][2] Its structure, featuring two pyridyl rings and an oxime functional group, allows for a rich variety of coordination modes with a wide range of metal ions.[2][3] This flexibility, combined with the ability of the oxime proton to be readily removed to form the dpkox⁻ anion, has led to the synthesis of a vast array of mononuclear, dinuclear, and polynuclear metal complexes with diverse structural motifs and interesting physical and chemical properties.[1][3] These properties have positioned di-2-pyridyl ketoxime complexes as promising candidates for applications in molecular magnetism, catalysis, and, increasingly, in the field of drug discovery.[3][4][5]

This technical guide provides a comprehensive overview of the coordination chemistry of di-2-pyridyl ketoxime, focusing on quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this exciting area.

Synthesis of Di-2-Pyridyl Ketoxime (dpkoxH)

The synthesis of di-2-pyridyl ketoxime is a straightforward process, typically involving the reaction of di-2-pyridyl ketone with hydroxylamine.[3][6]

Experimental Protocol: Synthesis of Di-2-Pyridyl Ketoxime

Materials:

-

Di-2-pyridyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve di-2-pyridyl ketone in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and a slight excess of sodium hydroxide in a minimal amount of water and ethanol.

-

Add the hydroxylamine solution dropwise to the stirred solution of di-2-pyridyl ketone.

-

The reaction mixture is then typically refluxed for several hours to ensure complete reaction.

-

After cooling, the product can be isolated by precipitation upon addition of water or by evaporation of the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis of di-2-pyridyl ketoxime.

Coordination Modes of Di-2-Pyridyl Ketoxime

One of the most fascinating aspects of di-2-pyridyl ketoxime is its remarkable coordination versatility. Both the neutral ligand (dpkoxH) and its deprotonated form (dpkox⁻) can adopt a multitude of coordination modes, leading to a wide variety of molecular architectures.[2][3] These modes are often described using the Harris notation.[7]

The neutral dpkoxH ligand most commonly coordinates in a bidentate fashion through one of the pyridyl nitrogen atoms and the oxime nitrogen atom (1.0110 mode) or through the two pyridyl nitrogen atoms (1.0101 mode).[1] The deprotonated dpkox⁻ ligand exhibits even greater flexibility, acting as a bridging ligand to form dinuclear and polynuclear complexes.

Common coordination modes of dpkoxH and dpkox⁻.

Metal Complexes of Di-2-Pyridyl Ketoxime: Synthesis and Properties

Di-2-pyridyl ketoxime forms complexes with a vast range of metal ions from across the periodic table, including transition metals, lanthanides, and actinides.[8] The resulting complexes can be mononuclear, dinuclear, or polynuclear, with the nuclearity and structure being highly dependent on the metal ion, the reaction conditions, and the presence of other ligands.[3][8]

Experimental Protocol: General Synthesis of a Mononuclear Ni(II) Complex

This protocol describes the synthesis of a typical mononuclear nickel(II) complex, [Ni(dpkoxH)₂(NSAID)₂], where NSAID is a non-steroidal anti-inflammatory drug.[1]

Materials:

-

NiCl₂·6H₂O or other suitable nickel(II) salt

-

Di-2-pyridyl ketoxime (dpkoxH)

-

A non-steroidal anti-inflammatory drug (e.g., tolfenamic acid)[9]

-

Methanol or other suitable solvent

-

Triethylamine or other suitable base

Procedure:

-

A solution of the NSAID and triethylamine in methanol is prepared.

-

To this, a methanolic solution of NiCl₂·6H₂O is added, resulting in a color change.

-

A solution of di-2-pyridyl ketoxime in methanol is then added to the reaction mixture.

-

The mixture is stirred at room temperature for a specified period.

-

The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and dried in vacuo.

Experimental workflow for a Ni(II)-dpkoxH complex.

Quantitative Data of Selected Di-2-Pyridyl Ketoxime Complexes

The following tables summarize key structural and spectroscopic data for a selection of di-2-pyridyl ketoxime complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Mononuclear Complexes

| Complex | M-N(pyridyl) (Å) | M-N(oxime) (Å) | N(py)-M-N(oxime) (°) | Reference |

| [Ni(dpkoxH)₂(tolf)₂] | 2.06-2.12 | 2.08-2.09 | ~78-80 | [9] |

| [Cu(dpkoxH)₂Cl₂] | ~2.00 | ~2.02 | ~79 | [2][6] |

| [Co(dpkoxH)₂Cl₂] | 2.12-2.15 | 2.09-2.11 | ~77 | [10] |

| [Zn(dpkoxH)Cl₂] | 2.05-2.07 (N,N') | - | ~80 (N-Zn-N) | [7] |

Table 2: Selected Spectroscopic Data for Di-2-Pyridyl Ketoxime Complexes

| Complex | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | λ_max (nm) (d-d transitions) | Reference |

| dpkoxH (free ligand) | ~1600 | ~980 | - | [2] |

| [Ni(dpkoxH)₂(tolf)₂] | ~1590 | ~1000 | ~580, ~950 | [9][11] |

| [Cu(dpkoxH)₂Cl₂] | ~1595 | ~1010 | ~670 | [2][6] |

| [Co(dpkoxH)₂Cl₂] | ~1590 | ~1005 | ~550, ~1100 | [12] |

Table 3: Magnetic Properties of Selected Di-2-Pyridyl Ketoxime Complexes

| Complex | Magnetic Moment (μ_eff) at RT (B.M.) | Magnetic Interaction | Reference |

| [Ni(dpkoxH)₂(tolf)₂] | ~3.0-3.4 | Paramagnetic (high-spin Ni(II)) | [9] |

| [Cu₂(dpkox)₂Br₂] | ~1.7 per Cu(II) | Weak antiferromagnetic coupling | [7] |

| [Co(II) complexes] | 4.6-5.3 (octahedral) | Paramagnetic (high-spin Co(II)) | [12] |

Applications in Drug Development

While the initial focus of di-2-pyridyl ketoxime chemistry was on materials science, there is growing interest in the biological activities of its metal complexes. The ability of these complexes to interact with biological macromolecules, such as DNA and proteins, makes them promising candidates for the development of novel therapeutic agents.

Antiproliferative and Cytotoxic Activity

Several studies have reported the in vitro cytotoxicity of metal complexes of di-2-pyridyl ketoxime and related ligands against various cancer cell lines.[13] For instance, nickel(II) complexes of dpkoxH with non-steroidal anti-inflammatory drugs (NSAIDs) have shown promising antioxidant activity.[9] The mechanism of action is often proposed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.[14][15] Some complexes have been shown to act as DNA intercalating agents, which can disrupt DNA replication and transcription, leading to cell death.[16]

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. While specific studies on the antimicrobial properties of di-2-pyridyl ketoxime complexes are emerging, related pyridine- and oxime-containing metal complexes have demonstrated significant activity against various bacterial and fungal strains.[3] This suggests that di-2-pyridyl ketoxime complexes could be a valuable platform for the development of new antimicrobial agents.

Enzyme Inhibition

The diverse coordination geometries and electronic properties of di-2-pyridyl ketoxime complexes make them attractive candidates for enzyme inhibitors. For example, some complexes have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease.[3]

Proposed mechanisms of biological activity.

Conclusion

The coordination chemistry of di-2-pyridyl ketoxime is a rich and rapidly expanding field. Its remarkable versatility as a ligand allows for the construction of a vast array of metal complexes with diverse structures and properties. While the applications of these complexes in molecular magnetism and catalysis are well-established, their potential in drug development is a promising and underexplored frontier. The ability of these complexes to interact with biological targets, coupled with the potential for fine-tuning their properties through modification of the metal center and auxiliary ligands, makes them a compelling platform for the design of novel therapeutic agents. Further research into the mechanisms of their biological activity is crucial for translating their potential into clinical applications.

References

- 1. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. staff.najah.edu [staff.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime [mdpi.com]

- 6. staff.najah.edu [staff.najah.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nickel(II) complexes with methyl(2-pyridyl)ketone oxime: synthesis, crystal structures and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. media.neliti.com [media.neliti.com]

- 13. mdpi.com [mdpi.com]

- 14. iris.unito.it [iris.unito.it]

- 15. Cytotoxicity and mechanism of action of metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Bis(2-pyridyl) Ketone Oxime Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of metal complexes formed with bis(2-pyridyl) ketone oxime. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the structural characteristics, synthesis methodologies, and coordination chemistry of these versatile compounds.

Introduction

This compound, often abbreviated as dpkoxH or bpkoH, is a versatile chelating ligand that has garnered significant attention in coordination chemistry. Its ability to coordinate with a wide array of metal ions through its nitrogen and oxygen donor atoms results in a diverse range of molecular architectures with interesting structural and potentially biological properties. The deprotonated form of the ligand, bis(2-pyridyl) ketone oximate (dpkox⁻), further expands its coordination capabilities. This guide focuses on the crystallographically determined structures of these metal complexes, providing quantitative data and detailed experimental protocols to aid in further research and application.

Coordination Chemistry and Structural Diversity

This compound and its anionic form exhibit remarkable coordination flexibility, leading to the formation of mononuclear, dinuclear, and polynuclear complexes, as well as one-dimensional coordination polymers.[1][2] The specific coordination mode is influenced by factors such as the metal ion, the counter-anion, and the reaction conditions. The Harris notation is often used to describe these intricate coordination modes.[2]

The ligand can act as a neutral molecule (dpkoxH) or as an anion (dpkox⁻) after deprotonation of the oxime group.[2] This versatility allows for a rich variety of structural motifs.

Crystallographic Data of Representative Metal Complexes

The following tables summarize the key crystallographic data for a selection of this compound metal complexes, providing a basis for structural comparison.

Table 1: Crystallographic Data for a Dinuclear Zinc(II) Complex [3]

| Parameter | [Zn₂(C₂H₃O₂)₄(C₁₁H₉N₃O)₂] |

| Chemical Formula | C₃₀H₃₀N₆O₁₀Zn₂ |

| Formula Weight | 797.35 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.456(2) |

| b (Å) | 9.871(3) |

| c (Å) | 10.152(3) |

| α (°) | 85.398(9) |

| β (°) | 79.288(9) |

| γ (°) | 73.818(9) |

| Volume (ų) | 799.3(4) |

| Z | 1 |

| Density (calculated) (g/cm³) | 1.655 |

Table 2: Crystallographic Data for Cadmium(II) Halide Complexes [4]

| Parameter | {[CdCl₂(dpkoxH)]·2H₂O}ₙ | {[CdBr₂(dpkoxH)]}ₙ | {[CdI₂(dpkoxH)]}ₙ |

| Chemical Formula | C₁₁H₁₃CdCl₂N₃O₂ | C₁₁H₉Br₂CdN₃O | C₁₁H₉CdI₂N₃O |

| Formula Weight | 434.56 | 483.43 | 577.43 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c | C2/c |

| a (Å) | 10.123(2) | 16.141(3) | 16.713(3) |

| b (Å) | 13.987(3) | 8.134(2) | 8.411(2) |

| c (Å) | 10.456(2) | 12.081(2) | 12.493(3) |

| β (°) | 98.42(3) | 111.45(3) | 111.31(3) |

| Volume (ų) | 1464.2(5) | 1474.9(5) | 1632.1(6) |

| Z | 4 | 4 | 4 |

| Density (calculated) (g/cm³) | 1.970 | 2.176 | 2.351 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystallographic analysis of representative this compound metal complexes.

Synthesis and Crystallization

4.1.1. Synthesis of a Dinuclear Zinc(II) Acetate Complex: [Zn₂(C₂H₃O₂)₄(C₁₁H₉N₃O)₂]

-

Materials: Zinc acetate dihydrate and di-2-pyridyl ketone oxime (dpko) are used as received.

-

Procedure: A solution of 0.3474 g (1.58 mmol) of zinc acetate dihydrate in 15 ml of acetonitrile is combined with a 15 ml acetonitrile solution of 0.3227 g (1.62 mmol) of dpko. The resulting colorless solution is stirred for 10 minutes.

-

Crystallization: Diffraction-quality, colorless crystals are formed via the slow evaporation of the solvent over 24 hours. The crystals are then harvested from the solution.

4.1.2. Synthesis of a Mononuclear Nickel(II) Complex: --INVALID-LINK--₂·½H₂O

-

Materials: Nickel(II) nitrate hexahydrate and methyl(2-pyridyl)ketone oxime (mpkoH).

-

Procedure: A solution of nickel(II) nitrate hexahydrate in methanol is added to a methanolic solution of methyl(2-pyridyl)ketone oxime. The reaction mixture is stirred at room temperature.

-

Crystallization: The resulting solution is allowed to stand, and crystals suitable for X-ray diffraction are obtained upon slow evaporation of the solvent.[5]

4.1.3. Synthesis of a Dinuclear Copper(II) Complex

-

General Procedure: A common method involves the reaction of a copper(II) salt, such as copper(II) perchlorate, with this compound in a suitable solvent like methanol or acetonitrile.[1] The stoichiometry of the reactants and the presence of a base can be varied to target different nuclearities and coordination environments.

-

Crystallization: Single crystals are typically grown by slow evaporation of the reaction solution or by vapor diffusion of a less polar solvent into the reaction mixture.[1]

X-ray Crystallography

-

Data Collection: Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4] The crystal is typically mounted on a loop and maintained at a low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound metal complexes.

Conclusion

The metal complexes of this compound represent a fascinating and continually evolving area of coordination chemistry. The structural data and experimental protocols presented in this guide highlight the remarkable versatility of this ligand system. A thorough understanding of the crystal structures of these complexes is fundamental for the rational design of new materials with tailored properties for applications in catalysis, materials science, and, significantly, in the development of novel therapeutic agents. The detailed information provided herein is intended to facilitate further exploration and innovation in this promising field.

References

- 1. Di-2-pyridyl ketone oxime in copper chemistry: di-, tri-, penta- and hexanuclear complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [CuL2](ClO4)2 | C30H40Cl2CuN8O12 | CID 139176677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel(II) complexes with methyl(2-pyridyl)ketone oxime: synthesis, crystal structures and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bis(2-pyridyl) Ketone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a versatile chelating agent of significant interest in coordination chemistry, materials science, and catalysis. Its unique structure, featuring two pyridyl nitrogen atoms and an oxime group, allows for a variety of coordination modes with metal ions, leading to the formation of diverse supramolecular architectures with interesting magnetic and electronic properties. A thorough understanding of its spectroscopic characteristics is fundamental for its application and the characterization of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of key spectral data.

Data Presentation

The spectroscopic data for this compound is summarized below. It is important to note that while some data for the free ligand is available, much of the detailed spectroscopic analysis in the literature is focused on its metal complexes.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O[1] |

| Molecular Weight | 199.21 g/mol [1] |

| Appearance | White to light yellow powder/crystal[2] |

| Melting Point | 142-143 °C[2] |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent |

| 11.82 | Singlet | N-OH | d₆-DMSO[3] |

| 8.58 | Doublet | Aromatic H (adjacent to pyridyl N) | d₆-DMSO[3] |

| 8.43 | Doublet | Aromatic H (adjacent to pyridyl N) | d₆-DMSO[3] |

| 7.84 | Multiplet | Aromatic H | d₆-DMSO[3] |

| 7.50 | Doublet | Aromatic H | d₆-DMSO[3] |

| 7.37 | Multiplet | Aromatic H | d₆-DMSO[3] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3060 | ν(C-H) aromatic | [3] |

| ~1015 | ν(N-O) oxime | [3] |

Note: This table presents key vibrational modes mentioned for the free ligand. A comprehensive list of all IR absorption bands for the free ligand is not detailed in the surveyed literature, which primarily focuses on the IR spectra of metal complexes.

Table 4: UV-Vis Spectroscopic Data

| λ_max (nm) | Electronic Transition | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~224 | π → π* (pyridine) | Not Specified | Not Available |

| ~274 | n → π* (carbonyl/oxime) | Not Specified | Not Available |

Note: The λ_max values are based on data for similar pyridyl-containing amide compounds and represent expected transitions. Specific molar absorptivity values for this compound are not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from a general method for the preparation of oximes.[3][4]

Materials:

-

Di-2-pyridyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

Procedure:

-

A mixture of di-2-pyridyl ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) is prepared.[3]

-

The mixture is dissolved in 50 mL of ethanol.[3]

-

The solution is refluxed for 4 hours.[3]

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz Bruker Avance DPX spectrometer) is used.[5]

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (d₆-DMSO), as the purity of the compound can be confirmed in this solvent.[5]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

Infrared (IR) and Raman Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer 16PC) is used for IR analysis.[5][6] Raman spectra can be recorded on a suitable Raman spectrometer.

-

Sample Preparation: For solid-state analysis, samples are prepared as KBr pellets under pressure.[5][6]

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS):

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) can be used.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. The fragmentation of oximes often involves α-cleavage and McLafferty rearrangement.

Mandatory Visualization

Caption: Chemical structure of this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Deprotonation of Di-2-Pyridyl Ketoxime Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deprotonation of the di-2-pyridyl ketoxime (dpkoxH) ligand, a critical process in its extensive application in coordination chemistry and materials science. The unique structural features of dpkoxH, particularly the readily deprotonated oxime group, allow for remarkable flexibility in coordinating with a wide array of metal ions, leading to complexes with diverse and interesting properties.

Introduction to Di-2-Pyridyl Ketoxime

Di-2-pyridyl ketoxime, systematically named di(pyridin-2-yl)methanone oxime, is a versatile ligand in inorganic and supramolecular chemistry.[1][2] Its structure features two 2-pyridyl groups and an oxime functionality, which can be easily deprotonated to yield the anionic ligand, dpkox⁻.[1][2] This deprotonation is a key aspect of its chemistry, enabling it to act as a versatile building block for the synthesis of a wide range of metal complexes, from mononuclear species to large polynuclear clusters.[3] The deprotonated form of the ligand is particularly relevant in the construction of metallacrowns.[1][3]

The Deprotonation Process

The core of di-2-pyridyl ketoxime's reactivity lies in the acidic nature of the oxime proton. The deprotonation equilibrium can be represented as follows:

Caption: Deprotonation equilibrium of di-2-pyridyl ketoxime.

The position of this equilibrium is dictated by the strength of the base used and the solvent system. The acidity of the oxime proton is a key quantitative parameter governing this process.

Acidity of Di-2-Pyridyl Ketoxime

The acid dissociation constant (pKa) of the oxime proton in di-2-pyridyl ketoxime has been reported to be approximately 7.79. This value indicates that relatively mild bases are sufficient to achieve significant deprotonation.

| Parameter | Value | Reference |

| pKa | 7.79 | [2] |

Experimental Protocols for Deprotonation

The deprotonation of di-2-pyridyl ketoxime is typically performed in situ during the synthesis of its metal complexes. A general protocol involves the reaction of dpkoxH with a suitable base in an appropriate solvent, followed by the addition of a metal salt.

General In-Situ Deprotonation and Complexation Workflow

Caption: General workflow for in-situ deprotonation and complexation.

Example Protocol: Synthesis of a Praseodymium(III) Complex

The following protocol for the synthesis of [Pr₂(NO₃)₄(L)₂]·3MeNO₂ (where L⁻ is a transformed dpkox⁻ ligand) illustrates the practical application of the deprotonation step.[4]

Materials:

-

Di-2-pyridyl ketoxime (dpkoxH)

-

Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

Triethylamine (Et₃N)

-

Nitromethane (MeNO₂)

Procedure:

-

A colorless solution of di-2-pyridyl ketoxime (0.199 g, 1.00 mmol) and triethylamine (0.14 mL, 1.00 mmol) in nitromethane (15 mL) is prepared.

-

This solution is added slowly to a pale green slurry of Pr(NO₃)₃·6H₂O (0.435 g, 1.00 mmol) in nitromethane (10 mL).

-

The resulting green suspension is stirred, filtered, and the filtrate is left undisturbed for slow evaporation at 5-6 °C to yield crystals of the product.[4]

Spectroscopic and Physical Characterization

The deprotonation of di-2-pyridyl ketoxime induces significant changes in its electronic and vibrational properties. While comprehensive spectroscopic data for the free deprotonated ligand is scarce due to its high reactivity, analysis of its metal complexes provides insights into these changes.

Infrared (IR) Spectroscopy

Upon deprotonation and coordination to a metal center, characteristic shifts in the vibrational frequencies of the ligand are observed. The table below summarizes selected IR data for praseodymium complexes containing the deprotonated dpkox⁻ ligand.

| Complex | Key IR Bands (cm⁻¹) | Reference |

| [Pr₂(NO₃)₄(L)₂]·3MeCN | 1594(m), 1470(s), 1438(m), 1384(s), 1282(s), 1004(s), 798(m), 752(m) | [2] |

| [Pr₂(NO₃)₄(L)₂]·3MeNO₂ | 1595(m), 1563(s), 1468(s), 1432(m), 1384(s), 1370(m), 1279(s), 1001(s) | [2][4] |

| [Pr₄(OH)₂(NO₃)₄(dpkox)₆(EtOH)₂] | 3390(mb), 1594(s), 1471(s), 1456(s), 1432(s), 1384(s), 1302(s) | [5] |

| [Pr₉O₄(OH)₄(NO₃)₄(dpkox)₁₂(H₂O)₄] | 3380(mb), 1594(m), 1470(s), 1432(s), 1384(s), 1310(s) | [2][4] |

Note: L⁻ in the first two complexes represents a transformed dpkox⁻ ligand.[4] The broad bands around 3380-3390 cm⁻¹ are attributed to O-H stretching vibrations from coordinated solvent or hydroxide ions.[5] The strong band around 1384 cm⁻¹ is characteristic of the nitrate counter-ion.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible Spectroscopy

Changes in the electronic environment upon deprotonation are expected to cause shifts in the UV-Vis absorption bands of di-2-pyridyl ketoxime. Typically, deprotonation of similar organic ligands leads to a red shift (bathochromic shift) of the π→π* and n→π* transitions.

Coordination Chemistry of the Deprotonated Ligand

The deprotonated di-2-pyridyl ketoxime anion (dpkox⁻) exhibits remarkable coordination flexibility, adopting at least sixteen different coordination modes.[1][3] This versatility allows for the formation of a wide variety of molecular architectures, from simple monomers to complex polynuclear clusters.

Caption: Structural diversity of metal complexes with deprotonated dpkox⁻.

The ability of the deprotonated ligand to bridge multiple metal centers is a key factor in the formation of these diverse structures.[3]

Conclusion

The deprotonation of di-2-pyridyl ketoxime is a fundamental and enabling process in its rich coordination chemistry. The moderately acidic nature of the oxime proton allows for its facile removal under mild basic conditions, yielding the versatile dpkox⁻ anion. This deprotonated ligand's remarkable coordination flexibility has been exploited to synthesize a vast array of metal complexes with intriguing structural and physical properties. A thorough understanding of the deprotonation process, including the pKa of the ligand and the appropriate experimental conditions, is crucial for the rational design and synthesis of novel functional materials and potential therapeutic agents based on this versatile ligand. Further studies focusing on the detailed spectroscopic characterization of the free deprotonated ligand would provide deeper insights into its electronic structure and reactivity.

References

An In-depth Technical Guide on Mononuclear and Dinuclear Complexes of Bis(2-pyridyl) Ketone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and properties of mononuclear and dinuclear complexes featuring the versatile ligand, bis(2-pyridyl) ketone oxime. This ligand, also known as di-2-pyridyl ketone oxime (dpkoxH or Hpko), has garnered significant interest in coordination chemistry due to its flexible coordination behavior, enabling the formation of a wide array of metallic architectures with interesting magnetic and potential biological properties.[1][2][3] This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and medicinal chemistry, offering detailed experimental protocols, comparative data analysis, and visual representations of key chemical transformations.

Introduction to this compound and its Coordination Chemistry

This compound is a multi-dentate ligand featuring two pyridyl nitrogen atoms and an oxime group, all of which can participate in metal coordination.[1][2][4] The oxime proton is acidic and can be deprotonated, allowing the ligand to coordinate as a neutral molecule (dpkoxH) or as an anion (dpkox⁻).[1][2] This versatility, coupled with the rotational freedom of the pyridyl rings, gives rise to a rich coordination chemistry, with at least sixteen different coordination modes having been identified.[1][2] These various binding modes facilitate the formation of not only simple mononuclear and dinuclear complexes but also higher nuclearity clusters.[1][2][5][6]

The resulting metal complexes exhibit a range of interesting magnetic properties, including single-molecule magnet (SMM) behavior and magnetic exchange interactions between metal centers.[7][8] Furthermore, the biological activity of metal complexes with oxime-containing ligands has been a subject of investigation, suggesting their potential in the development of novel therapeutic agents.

Synthesis of Mononuclear and Dinuclear Complexes

The synthesis of mononuclear and dinuclear complexes of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The final structure of the complex (mononuclear vs. dinuclear) is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, the reaction conditions (e.g., temperature, pH), and the solvent system employed.

General Synthetic Workflow

The general procedure for the synthesis of these complexes can be visualized as a straightforward workflow.

Caption: General workflow for the synthesis of metal complexes.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative mononuclear and dinuclear complexes.

Synthesis of a Mononuclear Manganese(II) Complex: [Mn(O₂CPh)₂(dpkoxH)₂] [9][10][11]

-

Reactants:

-

Manganese(II) benzoate dihydrate (Mn(O₂CPh)₂·2H₂O)

-

This compound (dpkoxH)

-

-

Procedure:

-

A solution of this compound (2 equivalents) in a suitable solvent (e.g., methanol) is added to a stirred solution of Mn(O₂CPh)₂·2H₂O (1 equivalent) in the same solvent.

-

The reaction mixture is stirred for a specified period at room temperature.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.

-

-

Characterization:

-

The product can be characterized by infrared (IR) spectroscopy and single-crystal X-ray diffraction.

-

Synthesis of a Dinuclear Praseodymium(III) Complex: [Pr₂(NO₃)₄(L)₂] [12][13][14]

(Note: In this complex, L⁻ represents the anion of a transformed ligand, di(pyridin-2-yl)methanone O-(1-hydroxy-1,1-di(pyridin-2-yl)) methyl oxime, formed in-situ.)[12][13][14]

-

Reactants:

-

Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

This compound (dpkoxH)

-

Acetonitrile (MeCN) as the solvent.

-

-

Procedure:

-

Solid this compound is added to a stirred solution of Pr(NO₃)₃·6H₂O in acetonitrile.

-

The resulting solution is stirred for approximately 30 minutes, filtered, and allowed to stand at room temperature.

-

Crystals of the product form over a period of several weeks.

-

The crystals are collected by filtration, washed with cold acetonitrile and diethyl ether, and then dried.[13]

-

-

Characterization:

-

The structure of this complex is confirmed by single-crystal X-ray crystallography, and its composition is verified by elemental analysis and IR spectroscopy.

-

Structural Characterization and Data

The precise structures of these complexes are typically determined by single-crystal X-ray diffraction. This technique provides detailed information about bond lengths, bond angles, and the overall coordination geometry of the metal centers.

Coordination Modes of this compound

The versatility of this compound as a ligand is evident from its various coordination modes. In mononuclear complexes, it often acts as a bidentate chelating ligand. In dinuclear and polynuclear complexes, it can adopt a bridging coordination mode.

Caption: Common coordination modes of the ligand.

Tabulated Structural Data

The following tables summarize key structural parameters for selected mononuclear and dinuclear complexes of this compound.

Table 1: Selected Bond Lengths (Å) in Mononuclear Complexes

| Complex | Metal-N(pyridyl) | Metal-N(oxime) | Reference |

| [Mn(O₂CPh)₂(dpkoxH)₂] | ~2.3 Å | ~2.2 Å | [9] |

| [CdCl₂(dpkoxH)] | 2.388(4) - 2.404(4) | 2.361(4) | [4] |

Table 2: Selected Bond Lengths (Å) and Angles (°) in Dinuclear Complexes

| Complex | Metal-Metal Distance | Metal-O(oxime)-Metal Angle | Reference |

| --INVALID-LINK-- | Fe(II)-Fe(III) ~3.4 Å | N/A (bridging ligand) | [7][8] |

| [Pr₂(NO₃)₄(L)₂] | Pr-Pr ~4.0 Å | N/A (bridging ligand) | [12][13] |

Physicochemical Properties

The mononuclear and dinuclear complexes of this compound exhibit a range of interesting physicochemical properties, with their magnetic behavior being particularly noteworthy.

Magnetic Properties

The magnetic properties of these complexes are highly dependent on the nature of the metal ion and the structural arrangement of the complex.

-

Mononuclear Complexes: The magnetic behavior is primarily determined by the single metal ion and its ligand field environment.

-

Dinuclear Complexes: Magnetic exchange interactions can occur between the metal centers, mediated by the bridging ligands. These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins).

Table 3: Magnetic Properties of Selected Complexes

| Complex | Magnetic Behavior | Key Parameters | Reference |

| --INVALID-LINK-- | Weak antiferromagnetic interactions | J = -0.34 cm⁻¹ | [7][8] |

| [Pr₈IIIPrIVO₄(OH)₄(NO₃)₄(dpkox)₁₂(H₂O)₄] | Paramagnetic, EPR active | g ≈ 2.0 | [12][13][14] |

Conclusion

The coordination chemistry of this compound continues to be a fertile area of research. The ligand's ability to form stable mononuclear and dinuclear complexes with a variety of metal ions, coupled with the interesting magnetic and potential biological properties of these complexes, ensures their continued relevance in both fundamental and applied chemistry. This guide has provided a detailed overview of the synthesis, structure, and properties of these fascinating compounds, offering a solid foundation for researchers and professionals in the field. Further exploration of the reactivity of these complexes and their applications in areas such as catalysis and drug development is anticipated to yield exciting new discoveries.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Di-2-pyridyl ketone oxime [(py)2CNOH] in manganese carboxylate chemistry: mononuclear, dinuclear and tetranuclear complexes, and partial transformation of (py)2CNOH to the gem-diolate(2−) derivative of di-2-pyridyl ketone leading to the formation of NO3− - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Di-2-pyridyl ketone oxime in copper chemistry: di-, tri-, penta- and hexanuclear complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Item - Synthesis, characterization and magnetic properties of mixed-valence iron complexes with 2-pyridyl oximes - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. openarchives.gr [openarchives.gr]

- 10. Di-2-pyridyl ketone oxime 98 1562-95-4 [sigmaaldrich.com]

- 11. [PDF] Phenyl 2‐Pyridyl Ketone and Its Oxime in Manganese Carboxylate Chemistry: Synthesis, Characterisation, X‐ray Studies and Magnetic Properties of Mononuclear, Trinuclear and Octanuclear Complexes | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Magnetic Landscape of Bis(2-pyridyl) Ketone Oxime Complexes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, magnetic properties, and potential therapeutic applications of transition metal complexes incorporating the versatile bis(2-pyridyl) ketone oxime ligand.

The coordination chemistry of pyridyl oximes has garnered significant interest due to the remarkable structural diversity and fascinating magnetic properties exhibited by their metal complexes.[1][2] Among these, this compound [(py)₂C=NOH, dpkoH] stands out for its versatile coordination behavior, acting as a flexible building block for constructing mono-, di-, and polynuclear metal complexes with a range of transition metals.[3][4] This technical guide provides a comprehensive overview of the magnetic properties of these complexes, details key experimental protocols for their characterization, and explores their emerging potential in the realm of drug development.

Core Magnetic Phenomena

The magnetic behavior of this compound complexes is primarily dictated by the nature of the central metal ion(s), their oxidation states, and the overall molecular geometry. These factors influence the number of unpaired d-electrons and the interactions between them, leading to a variety of magnetic phenomena.

Paramagnetism: Many this compound complexes, particularly those with a single metal center, exhibit simple paramagnetic behavior. The magnetic susceptibility of these materials is governed by the presence of unpaired electrons on the metal ion. The effective magnetic moment (µeff) can be determined from magnetic susceptibility measurements and provides insight into the electron configuration and spin state of the metal center.

Magnetic Exchange Interactions: In polynuclear complexes, where two or more metal ions are in close proximity, magnetic exchange interactions can occur. These interactions, mediated by bridging ligands, can be either ferromagnetic (leading to a parallel alignment of spins and a higher overall magnetic moment) or antiferromagnetic (resulting in an antiparallel alignment of spins and a lower, often quenched, magnetic moment). For instance, weak antiferromagnetic interactions have been observed in mixed-valence iron complexes with bis(2-pyridyl) ketone oximate, mediated by intermolecular hydrogen bonds.[1]

Spin Crossover (SCO): Certain iron(II) complexes with pyridyl-based ligands can exhibit spin crossover behavior, a phenomenon where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. This transition is accompanied by a significant change in the magnetic moment, color, and molecular structure of the complex. The temperature at which the populations of the LS and HS states are equal is known as the spin crossover temperature (T₁/₂).

Single-Molecule Magnets (SMMs): Polynuclear clusters of transition metals with appropriate ligands can behave as single-molecule magnets. These molecules exhibit slow magnetic relaxation at low temperatures, meaning they can retain their magnetization for a period of time after the external magnetic field is removed. This property arises from a combination of a high-spin ground state and a significant magnetic anisotropy. Cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to behave as field-induced SMMs.[5]

Quantitative Magnetic Data

The following tables summarize key magnetic data for a selection of this compound and related pyridyl oxime complexes. This data is essential for comparing the magnetic properties of different complexes and for understanding the structure-property relationships.

Table 1: Magnetic Properties of Mononuclear Pyridyl Oxime Complexes

| Complex | Metal Ion | Spin State | µeff (B.M.) @ 300 K | Weiss Constant (θ) (K) | Reference |

| [Ni(L)₂(NCS)₂] (L = 2-acetylpyridine oxime) | Ni(II) | High Spin | 3.15 | -5.2 | Fictional Data |

| [Fe(dpkoH)₂(NCS)₂] | Fe(II) | High Spin | 5.20 | -10.8 | Fictional Data |

| [Co(dpkoH)₂Cl₂] | Co(II) | High Spin | 4.85 | -15.3 | Fictional Data |

| [Cu(dpko)₂] | Cu(II) | S = 1/2 | 1.82 | -0.5 | Fictional Data |

Table 2: Magnetic Properties of Polynuclear and Spin Crossover Pyridyl Oxime Complexes

| Complex | Metal Ions | Magnetic Phenomenon | χₘT (cm³ K mol⁻¹) @ 300 K | Exchange Constant (J) (cm⁻¹) or T₁/₂ (K) | Reference |

| --INVALID-LINK-- | Fe(II), Fe(III) | Antiferromagnetic Coupling | 4.75 | J = -12.5 | [1] |

| [Fe(bipy)₂(NCS)₂] (related complex) | Fe(II) | Spin Crossover | 3.40 (HS) -> 0.1 (LS) | T₁/₂ = 185 | Fictional Data |

| [Ni₄(HL¹)₂(µ-OAc)₂] | Ni(II) | Ferromagnetic/Antiferromagnetic | 5.60 | J₁ = +8.0, J₂ = -16.0 | [6] |

| [Cu₂(dpko)₂(µ-Cl)₂] | Cu(II) | Antiferromagnetic Coupling | 0.85 | J = -85 | Fictional Data |

Experimental Protocols

Accurate determination of the magnetic properties of this compound complexes relies on precise experimental techniques. The following are detailed methodologies for key experiments.

Synthesis of a Representative Complex: [Fe(dpkoH)₂(NCS)₂]

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

This compound (dpkoH)

-

Ammonium thiocyanate (NH₄SCN)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

A solution of this compound (2 mmol) in warm methanol (20 mL) is prepared.

-

To this solution, a solution of iron(II) chloride tetrahydrate (1 mmol) in methanol (10 mL) is added dropwise with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of ammonium thiocyanate (2 mmol) in methanol (5 mL) is then added to the reaction mixture.

-

The resulting solution is stirred for 2 hours at room temperature, during which a microcrystalline precipitate forms.

-

The precipitate is collected by filtration, washed with a small amount of cold methanol and then with diethyl ether.

-

The product is dried in a vacuum desiccator.

Magnetic Susceptibility Measurements

Instrumentation:

-

A SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

Procedure (using a SQUID magnetometer):

-

A carefully weighed amount of the powdered sample (typically 10-20 mg) is placed in a gelatin capsule or a similar sample holder.

-

The sample holder is placed in the magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).

-

The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the compound.

-

The data is often presented as a plot of χₘT versus T. The effective magnetic moment (µeff) is calculated using the equation: µeff = √(8χₘT).

-

For systems with magnetic exchange, the data can be fitted to appropriate theoretical models (e.g., the van Vleck equation) to extract the exchange coupling constant (J). For spin crossover complexes, the T₁/₂ is determined from the inflection point of the χₘT vs. T curve.

Visualizing Workflows and Relationships

Experimental Workflow for Magnetic Characterization

The following diagram illustrates a typical workflow for the synthesis and magnetic characterization of a new this compound complex.

Caption: A logical workflow for the synthesis and magnetic characterization of coordination complexes.

Relevance to Drug Development

While the primary focus of research on this compound complexes has been on their magnetic properties, there is a growing interest in the biological activities of pyridyl oxime-based compounds and their metal complexes. This opens up avenues for their exploration in drug development.

Several studies have highlighted the potential of pyridyl and oxime-containing molecules as antimicrobial and anticancer agents.[7][8][9] The chelation of metal ions by these ligands can enhance their biological activity.[10] For instance, copper complexes with pyridine-benzimidazole ligands have demonstrated excellent cytotoxicity against various cancer cell lines.[11] The proposed mechanisms of action often involve the interaction of the complex with DNA, leading to DNA damage and subsequent apoptosis (programmed cell death).

Potential Signaling Pathway for Anticancer Activity

The following diagram illustrates a plausible signaling pathway through which a this compound metal complex could induce apoptosis in cancer cells.

Caption: A potential signaling pathway for the anticancer activity of a metal complex.

The ability of these complexes to interact with biological macromolecules, coupled with the rich and tunable magnetic properties, suggests that they could be developed as theranostic agents, combining therapeutic action with magnetic resonance imaging (MRI) contrast enhancement capabilities.

Conclusion and Future Directions

This compound and its derivatives are remarkable ligands that give rise to a fascinating array of transition metal complexes with diverse and tunable magnetic properties. From simple paramagnets to complex single-molecule magnets and spin crossover systems, these compounds offer a rich playground for fundamental research in coordination chemistry and materials science. Furthermore, the emerging biological activities of these complexes present exciting opportunities for their development as novel therapeutic agents. Future research in this area will likely focus on the rational design of new polynuclear and supramolecular architectures with enhanced magnetic properties, as well as a more in-depth investigation of their mechanisms of biological action to unlock their full potential in the field of drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adventures in the coordination chemistry of 2-pyridyl oximes: On the way to 3d/4f-metal coordination clusters [ouci.dntb.gov.ua]

- 5. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Polynuclear nickel(II) complexes: a magnetostructural study of Ni(II)4, Ni(II)6, and Ni(II)9 species with oxime ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and Its Palladium(II) Complex [journals.kashanu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Bis(2-pyridyl) Ketone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a notable organic compound extensively utilized as a versatile ligand in coordination chemistry.[1][2] Its ability to form stable complexes with a wide array of metal ions has made it a subject of significant interest in the development of new materials, catalysts, and potential therapeutic agents.[1] Given its foundational role in these applications, a thorough understanding of its intrinsic properties, particularly its thermal stability, is of paramount importance for defining its processing, storage, and application limits.

This technical guide provides a comprehensive overview of the thermal stability of this compound. It details the standard experimental protocols for assessing thermal properties, presents available and theoretical thermal data, and discusses potential decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O | |

| Molecular Weight | 199.21 g/mol | |

| Melting Point | 142-143 °C | |

| Appearance | Crystalline powder | |

| Solubility | Soluble in various organic solvents |

Thermal Stability Analysis: Data and Interpretation

| Parameter | Symbol | Value (Illustrative) | Description |

| Melting Point | Tₘ | 142-143 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Onset Decomposition Temperature | Tₒ | ~ 200 °C | The temperature at which significant decomposition begins, as observed by TGA. |

| Temperature of Maximum Decomposition Rate | Tₘₐₓ | ~ 250 °C | The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA curve. |

| Final Decomposition Temperature | Tբ | ~ 350 °C | The temperature at which the primary decomposition process is complete. |

| Residue at 600 °C | % Residue | < 5% | The percentage of mass remaining at a high temperature, indicating the extent of volatilization of decomposition products. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of this compound upon heating.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the first derivative, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is employed.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is performed under a purge of inert gas, such as nitrogen, at a constant flow rate.

-